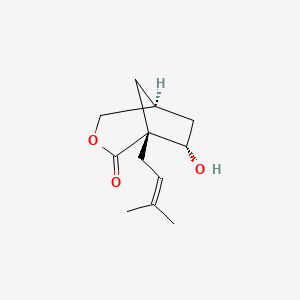

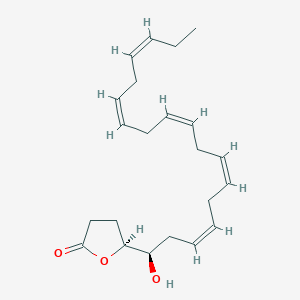

4,5-DiHDPA lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

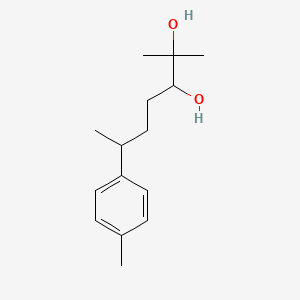

4,5-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA) and is a PPARγ activator . It is the 1,4 cyclic ester derived from (±)4(5)-DiHDPA, which is produced by epoxidation of DHA at the α-4 double bond .

Molecular Structure Analysis

The molecular formula of 4,5-DiHDPA lactone is C22H32O3 . The molecular weight is 344.49 .Chemical Reactions Analysis

4,5-DiHDPA lactone is produced by the epoxidation of DHA at the α-4 double bond . The specific chemical reactions involving 4,5-DiHDPA lactone are not detailed in the available resources.科学的研究の応用

Biochemical Research

4,5-DiHDPA lactone is a biochemical that is used in various areas of research. It is a lactone derived from DHA . Its biological activity is currently unknown , but it could potentially be used to study the effects of various biochemical processes.

Lipid Biochemistry

This compound falls under the category of lipids . It could be used in lipid biochemistry research to understand the role and function of lipids in living organisms.

Cytochrome P450 Pathways

4,5-DiHDPA lactone could be used in research related to Cytochrome P450 pathways . These pathways are involved in the metabolism of various substances in the body.

PPARγ Activation

4,5-DiHDPA lactone is a PPARγ activator . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose homeostasis. Therefore, this compound could be used in research related to metabolic diseases such as diabetes and obesity .

Vitamin D Related Research

Given its relation to lipid biochemistry, 4,5-DiHDPA lactone could potentially be used in Vitamin D related research . Vitamin D is a fat-soluble vitamin that is important for bone health.

Pharmaceutical Development

Due to its potential biological activities, 4,5-DiHDPA lactone could be used in the development of new pharmaceuticals . However, more research is needed to fully understand its biological activity and potential therapeutic uses.

作用機序

Target of Action

The primary target of 4,5-DiHDPA lactone is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .

Mode of Action

4,5-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA), acts as a PPARγ activator . By binding to PPARγ, it modulates the transcription of genes involved in lipid metabolism and glucose homeostasis .

Biochemical Pathways

The activation of PPARγ by 4,5-DiHDPA lactone influences several biochemical pathways. These include the Cell Cycle/DNA Damage pathway , Vitamin D Related/Nuclear Receptor pathway , and Metabolic Enzyme/Protease pathway . The downstream effects of these pathways contribute to the regulation of lipid metabolism, glucose homeostasis, and cell cycle progression .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.

Result of Action

The activation of PPARγ by 4,5-DiHDPA lactone can lead to improved insulin sensitivity and lipid metabolism, potentially offering therapeutic benefits for conditions like diabetes . .

特性

IUPAC Name |

(5S)-5-[(1R,3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/t20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOBNCGOHMJRLU-VSHOBBMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCC(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-DiHDPA lactone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)

![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)